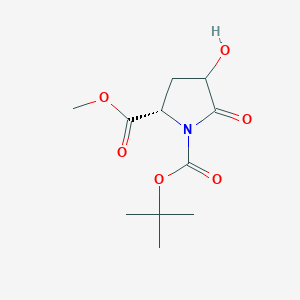

Boc-4-hydroxy-5-oxo-L-proline methyl ester

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO6/c1-11(2,3)18-10(16)12-6(9(15)17-4)5-7(13)8(12)14/h6-7,13H,5H2,1-4H3/t6-,7?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLIHXONXHCHHY-PKPIPKONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC(C1=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CC(C1=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718834 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367966-41-4 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Peptide Synthesis

Overview:

Boc-4-hydroxy-5-oxo-L-proline methyl ester serves as a crucial building block in the synthesis of peptides. The Boc (tert-butyloxycarbonyl) group protects the amino functionality, allowing for selective reactions during peptide assembly.

Applications:

- Bioactive Compounds: It is utilized to synthesize peptides with specific biological activities, which are essential in drug development and therapeutic applications.

- Pharmaceuticals: The compound plays a vital role in creating peptide-based drugs targeting various diseases, including cancer and neurological disorders .

Drug Development

Overview:

The compound's structural features mimic natural amino acids, making it valuable in designing new pharmaceuticals.

Applications:

- Neurological Disorders: Research has shown its potential in developing drugs that target neurological conditions due to its ability to modulate biological pathways .

- Enzyme Inhibitors: It is investigated for its role as an intermediate in synthesizing enzyme inhibitors, which are critical for treating various diseases.

Bioconjugation

Overview:

this compound is employed in bioconjugation processes, facilitating the attachment of drugs to biomolecules like antibodies.

Applications:

- Targeted Therapy: This application enhances the specificity and efficacy of drug delivery systems, particularly in cancer therapy where targeted delivery can improve treatment outcomes .

Research in Metabolism

Overview:

The compound aids researchers in studying metabolic pathways and enzyme interactions.

Applications:

- Metabolic Pathways: It provides insights into how specific compounds are processed within biological systems, contributing to a better understanding of metabolic disorders .

- Enzyme Interactions: Studies involving this compound have revealed its interactions with various enzymes, helping elucidate mechanisms of action and potential therapeutic targets .

Cosmetic Formulations

Overview:

Beyond pharmaceutical applications, this compound is explored in cosmetic science for its beneficial properties.

Applications:

- Skin Care Products: Research indicates its potential use in formulations aimed at moisturizing and anti-aging effects, making it a candidate for innovative cosmetic products .

Case Studies and Research Findings

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The Boc group protects the amino group, allowing for selective reactions at other positions. The hydroxyl and keto groups are involved in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

N-Boc-cis-4-hydroxy-L-proline Methyl Ester (Compound 55)

- Structural Differences : Lacks the 5-oxo group but retains the 4-hydroxy substituent on the proline ring .

- Applications : Primarily used as a precursor for synthesizing sulfonated derivatives (e.g., compound 56) for drug discovery .

- Synthesis : Prepared via Boc protection and methyl esterification, yielding a white solid with distinct NMR signals for CHOH (δ 4.46 ppm) and OCH3 (δ 3.73 ppm) .

N-Boc-4-(methylsulfonyl)oxy-L-proline Methyl Ester (Compound 56)

- Structural Differences : The 4-hydroxy group in compound 55 is replaced with a methylsulfonyloxy group .

- Reactivity : The sulfonate group acts as a superior leaving group, facilitating nucleophilic displacement reactions (e.g., in peptide coupling or cross-coupling chemistry) .

- Applications : Used in advanced synthetic routes requiring activated intermediates .

- Synthesis : Derived from compound 55 via mesylation with methanesulfonyl chloride, confirmed by NMR signals for OSO2CH3 (δ 3.07 ppm) .

N-Butoxycarbonyl-5-oxo-L-proline Ethyl Ester

- Structural Differences : Ethyl ester instead of methyl and a 5-oxo group without the 4-hydroxy substituent .

- Reactivity : The ethyl ester may exhibit slower hydrolysis rates compared to methyl esters, affecting deprotection strategies. The absence of the 4-hydroxy group limits hydrogen-bonding interactions .

- Applications : Less common in pharmaceutical synthesis due to reduced polarity and functional versatility .

Boc-trans-L-4-hydroxyproline Benzyl Ester (Boc-Hyp-OBzl)

- Structural Differences : Benzyl ester instead of methyl and trans stereochemistry at the 4-hydroxy position .

- Reactivity: The benzyl ester requires hydrogenolysis for deprotection, offering orthogonal stability compared to methyl esters under acidic conditions .

- Applications : Preferred in solid-phase peptide synthesis (SPPS) where selective deprotection is critical .

Biological Activity

Boc-4-hydroxy-5-oxo-L-proline methyl ester (Boc-4-OH-5-oxo-L-Pro) is a derivative of L-proline, an amino acid that plays significant roles in various biological processes. This article explores the biological activity of Boc-4-OH-5-oxo-L-Pro, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological activity of Boc-4-OH-5-oxo-L-Pro is primarily attributed to its interactions with various biomolecules, including enzymes and proteins. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are essential for binding to target proteins.

Target Enzymes

Boc-4-OH-5-oxo-L-Pro may act as an inhibitor for dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can lead to increased levels of incretin hormones, enhancing insulin secretion and reducing glucagon release, thereby potentially aiding in glucose homeostasis .

Boc-4-OH-5-oxo-L-Pro exhibits several biochemical properties that make it a valuable compound in research:

- Peptide Synthesis : The Boc group serves as a protecting group for the amine functionality during peptide synthesis, allowing for controlled peptide bond formation.

- Reactivity : The presence of the carbonyl group (C=O) and the methyl ester enhances its reactivity, making it suitable for various biochemical reactions .

Cellular Effects

Research indicates that Boc-4-OH-5-oxo-L-Pro can influence cellular processes such as:

- Cell Signaling : It may alter signaling pathways that regulate cell growth and metabolism.

- Gene Expression : By interacting with specific proteins, it can modulate gene expression related to metabolic processes .

Case Studies and Research Findings

Several studies have investigated the effects of Boc derivatives on cancer cells and metabolic pathways:

- Proline Metabolism in Cancer : A study demonstrated that proline analogs could inhibit proline biosynthesis in breast cancer spheroids. The treatment with these analogs led to reduced spheroid growth and altered intracellular proline levels, indicating a potential therapeutic role in cancer treatment .

- Antimicrobial Activity : Other research has shown that compounds similar to Boc derivatives exhibit antimicrobial properties against various bacterial strains. For instance, conjugates formed with amino acids showed significant antibacterial activity with inhibition zones comparable to conventional antibiotics .

Data Table: Biological Activity Overview

Preparation Methods

Boc Protection of 4-Hydroxy-L-proline

- Reagents & Conditions: 4-hydroxy-L-proline is reacted with Boc anhydride in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane at 0–30 °C.

- Procedure: The reaction mixture is stirred overnight at 20–30 °C to ensure complete conversion. The reaction is monitored by thin-layer chromatography (TLC).

- Work-up: After completion, water is added, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-Boc-protected intermediate as a white solid.

- Advantages: Mild reaction conditions prevent racemization and degradation of the Boc group, and the catalytic DMAP promotes high product purity and yield.

Oxidation to 5-Oxo Derivative

- Reagents & Conditions: The N-Boc-4-hydroxy-L-proline methyl ester intermediate is oxidized using trichloroisocyanuric acid (TCCA) and 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) radical in dichloromethane at 0–20 °C.

- Procedure: The oxidation proceeds rapidly (within 0.5 hours), converting the hydroxy group to a ketone without affecting the Boc protecting group.

- Work-up: The reaction mixture is filtered through kieselguhr to remove solids, and the filtrate is concentrated.

- Notes: This mild oxidation method ensures high selectivity and yield (~98%) with minimal side reactions.

Methyl Esterification

- Reagents & Conditions: The carboxyl group is esterified using methanol in the presence of dicyclohexylcarbodiimide (DCC) and tetrahydrofuran (THF) as solvent at 20–30 °C.

- Procedure: The N-Boc-4-oxo-L-proline intermediate is stirred with DCC and THF for 1 hour, followed by dropwise addition of methanol. The reaction continues for 2 hours at 20–30 °C.

- Work-up: After completion (monitored by TLC), the mixture is filtered to remove dicyclohexylurea byproduct, and the filtrate is concentrated. The crude product is purified by recrystallization from a dichloromethane/petroleum ether mixture at 40–45 °C, then cooled to 5–10 °C to precipitate the pure methyl ester.

- Advantages: This method avoids harsh acidic conditions that could remove Boc groups and provides high-quality, high-yield methyl ester product.

Optimized Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Boc anhydride, DMAP, DCM | 0 to 30 | Overnight | High | Mild conditions, prevents racemization |

| Oxidation | TCCA, TEMPO, DCM | 0 to 20 | 0.5 h | ~98 | Selective oxidation, preserves Boc group |

| Methyl Esterification | DCC, Methanol, THF | 20 to 30 | 2 h | High | Avoids Boc deprotection, mild conditions |

| Purification | Recrystallization (DCM/PE = 1:3) | 40-45 (heat), 5-10 (cool) | 2 h (cooling) | High purity | Efficient isolation of product |

Key Research Findings and Advantages

- The two-step approach of first Boc-protecting the amino group and then performing methyl esterification avoids formation of amide impurities and esterification among hydroxyproline molecules, which lowers yield in other methods.

- The use of TCCA/TEMPO oxidation provides a mild and efficient route to introduce the 5-oxo functionality without affecting stereochemistry or protective groups.

- Employing DCC-mediated esterification in THF with controlled temperature avoids Boc cleavage that occurs under harsh acidic esterification conditions (e.g., thionyl chloride).

- The process is scalable and suitable for industrial production due to mild conditions, high yield, and straightforward purification.

- Infrared lamp drying of the final product enhances drying efficiency without decomposition.

Summary of Preparation Process Flow

- Starting Material: 4-hydroxy-L-proline

- Step 1: Boc protection of amino group using Boc anhydride and DMAP in DCM

- Step 2: Selective oxidation of hydroxy to keto group using TCCA and TEMPO in DCM

- Step 3: Methyl esterification using DCC and methanol in THF

- Step 4: Purification by recrystallization and drying

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing Boc-4-hydroxy-5-oxo-L-proline methyl ester, and how are intermediates characterized?

- The synthesis typically involves Boc protection of hydroxyproline derivatives followed by oxidation and esterification. Key intermediates, such as Boc-(2S,4S)-4-hydroxyproline methyl ester, are purified via column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). For example, NMR data for Boc-protected hydroxyproline derivatives show distinct signals for the Boc group (δ ~1.4 ppm for tert-butyl protons) and ester carbonyl (δ ~170 ppm) .

Q. How is the purity of this compound determined experimentally?

- Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, often coupled with evaporative light scattering detectors (ELSD) for non-chromophoric compounds. Purity thresholds (>93% or >95%) are reported based on integration of chromatographic peaks, as seen in commercial specifications for related Boc-protected hydroxyproline esters .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., hydroxy, oxo, and ester moieties). Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹). MS (ESI or EI) verifies molecular weight, with exact mass matching the empirical formula (C₁₁H₁₉NO₅; MW 245.27) .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereochemical control during synthesis?

- Stereochemical outcomes depend on reaction temperature, solvent polarity, and catalysts. For example, the use of triphenylphosphine (Ph₃P) and diisopropylethylamine (DIEA) in anhydrous tetrahydrofuran (THF) under nitrogen enhances yield and minimizes racemization in Boc-protection steps . Taguchi experimental design (orthogonal arrays) can systematically optimize parameters like catalyst concentration and reaction time, as demonstrated in esterification studies .

Q. What analytical strategies resolve contradictions in NMR data for diastereomeric mixtures?

- Diastereomers (e.g., cis/trans isomers) are distinguished via 2D NMR (COSY, NOESY) and chiral chromatography. For instance, NOESY correlations between the Boc group and proline backbone protons can confirm spatial arrangements. High-resolution MS further differentiates isomers by exact mass fragmentation patterns .

Q. How do solvent and pH influence the stability of the oxo group in this compound?

- The oxo group is susceptible to nucleophilic attack in protic solvents (e.g., water or alcohols) or under acidic/basic conditions. Stability studies in aprotic solvents (e.g., dichloromethane) at neutral pH show minimal degradation over 24 hours. Accelerated degradation tests (e.g., 40°C, 75% humidity) coupled with HPLC monitoring provide shelf-life predictions .

Q. What methodologies are used to assess the compound’s role in peptide backbone conformational studies?

- Circular dichroism (CD) and X-ray crystallography analyze its impact on peptide helicity. For example, incorporation into model peptides reveals gauche effects from the 4-hydroxy group, altering α-helix or polyproline II (PPII) helix stability. Molecular dynamics simulations complement experimental data by modeling hydrogen-bonding networks .

Methodological Guidelines

- Experimental Reproducibility : Document reaction parameters (e.g., inert atmosphere, solvent drying methods) and characterize all intermediates. Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR .

- Data Contradiction Analysis : Cross-validate conflicting spectral data with orthogonal techniques (e.g., IR vs. NMR) and consult crystallographic databases (e.g., Cambridge Structural Database) for reference structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.